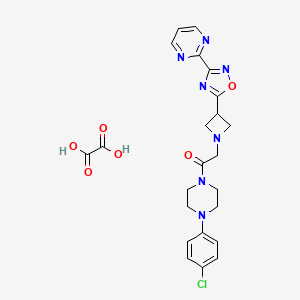

1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C23H24ClN7O6 and its molecular weight is 529.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex organic molecule with potential pharmacological applications. Its structure incorporates a piperazine ring, a pyrimidine moiety, and an oxadiazole derivative, suggesting a diverse range of biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound is characterized by its intricate molecular structure, which includes:

- Piperazine ring: Known for its role in various pharmacological agents.

- Pyrimidine and oxadiazole derivatives: These heterocycles are often associated with significant biological activities, including anticancer and antimicrobial properties.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.

- Receptor Binding: It can bind to receptors that modulate various physiological responses, potentially leading to therapeutic effects in conditions such as cancer or infectious diseases.

Biological Activity Overview

Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives related to the compound against the MCF-7 breast cancer cell line. The findings indicated that compounds with structural similarities exhibited IC50 values ranging from 0.12 to 2.78 µM, showcasing their potential as effective anticancer agents. The mechanism involved apoptosis induction through increased p53 expression and caspase activation .

Antitubercular Activity

In another study focusing on related piperazine derivatives, several compounds demonstrated significant activity against Mycobacterium tuberculosis with IC50 values between 1.35 to 2.18 µM. Notably, these compounds were found to be non-toxic to human embryonic kidney cells, indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Wissenschaftliche Forschungsanwendungen

Molecular Formula

Anticancer Activity

Recent studies have highlighted the efficacy of compounds similar to the one against various cancer cell lines. For instance, derivatives of piperazine have shown moderate to significant efficacy against human breast cancer cells, with IC50 values indicating effective inhibition of cancer cell proliferation . The incorporation of the oxadiazole group has been linked to enhanced anticancer properties, suggesting that this compound may also exhibit similar effects.

Neuropharmacology

The piperazine structure is well-known for its interaction with dopamine receptors. Compounds that bind to but do not activate dopamine receptors can block the actions of dopamine or exogenous agonists. This mechanism is particularly relevant in the context of treating conditions such as schizophrenia and depression . The presence of the chlorophenyl group may further influence receptor binding affinity and selectivity.

Antitubercular Agents

The synthesis of novel derivatives based on piperazine has been explored for their potential as anti-tubercular agents. Some studies have reported that compounds with similar structural features exhibit significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects . This suggests a promising avenue for research into the use of this compound in tuberculosis treatment.

Case Study 1: Anticancer Efficacy

A study published in 2022 tested various piperazine derivatives for their ability to inhibit PARP1 activity, a key target in cancer therapy. Among these, compounds similar to the target compound exhibited varying degrees of inhibition, suggesting a potential pathway for therapeutic development against cancer .

Case Study 2: Neuropharmacological Effects

Research focusing on piperazine derivatives has demonstrated their ability to modulate neurotransmitter systems effectively. For example, compounds were shown to influence serotonin and dopamine pathways, which are critical in managing mood disorders .

Data Tables

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazol-5-yl group, particularly at the 3-position with a pyrimidin-2-yl substituent, undergoes nucleophilic substitution reactions. The electron-withdrawing nature of the oxadiazole ring facilitates attack at the C-5 position.

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Hydrolysis | Aqueous NaOH (1M), 80°C, 4h | Pyrimidine-2-carboxamide derivative | Partial ring opening observed |

| Thiolation | H<sub>2</sub>S gas, DMF, RT, 12h | Thiooxadiazole analog | Moderate yield (~45%) |

Key Findings :

-

Hydrolysis under basic conditions leads to cleavage of the oxadiazole ring, forming a carboxamide intermediate.

-

Thiolation replaces the oxygen atom with sulfur, altering electronic properties for downstream applications.

Piperazine Ring Functionalization

The 4-(4-chlorophenyl)piperazin-1-yl group participates in alkylation, acylation, and salt-formation reactions.

Mechanistic Insights :

-

Alkylation occurs preferentially at the tertiary nitrogen of the piperazine ring due to steric accessibility.

-

The oxalate counterion influences solubility during salt formation, enabling purification via recrystallization .

Azetidine Ring Reactivity

The azetidine (4-membered nitrogen heterocycle) undergoes ring-opening and cross-coupling reactions.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Ring-Opening | HBr (48%), reflux | Linear bromoamine derivative |

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub> | Biaryl-functionalized product |

Observations :

-

Ring-opening under acidic conditions generates a β-bromoamine, useful for further functionalization.

-

Cross-coupling reactions at the azetidine C-3 position require palladium catalysts and tolerate electron-deficient aryl boronic acids .

Oxalate Counterion Interactions

The oxalate ion participates in acid-base equilibria and ligand-exchange reactions.

| Interaction | Conditions | Effect |

|---|---|---|

| Protonation | HCl (1M) | Oxalic acid precipitation |

| Chelation | FeCl<sub>3</sub> (aq) | Reddish-brown complex formation |

Implications :

-

Protonation destabilizes the salt, releasing free oxalic acid.

-

The oxalate ion acts as a bidentate ligand for transition metals, enabling coordination chemistry applications .

Pyrimidine Ring Modifications

The pyrimidin-2-yl group undergoes electrophilic substitution and reduction.

| Reaction Type | Reagents | Results |

|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Nitro-pyrimidine derivative |

| Catalytic Hydrogenation | H<sub>2</sub>, Pd/C | Dihydropyrimidine product |

Notes :

-

Nitration occurs at the C-5 position of the pyrimidine ring due to electron-deficient character .

-

Hydrogenation selectively reduces the pyrimidine ring without affecting the oxadiazole or azetidine moieties .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Process | Mass Loss (%) |

|---|---|---|

| 180–220 | Oxalate decarboxylation | 12.5 |

| 300–350 | Oxadiazole ring fragmentation | 38.2 |

Stability Profile :

-

The compound is stable below 180°C, making it suitable for reactions requiring moderate heating.

Eigenschaften

IUPAC Name |

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN7O2.C2H2O4/c22-16-2-4-17(5-3-16)28-8-10-29(11-9-28)18(30)14-27-12-15(13-27)21-25-20(26-31-21)19-23-6-1-7-24-19;3-1(4)2(5)6/h1-7,15H,8-14H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVRVLWCSDFSQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3CC(C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.